

MAP855: A Preclinical Overview of a Novel MEK1/2 Inhibitor in Oncology

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MAP855 is an orally active, potent, and selective ATP-competitive inhibitor of MEK1 and MEK2, key protein kinases in the RAS-RAF-MEK-ERK signaling cascade.[1][2] Dysregulation of this pathway is a frequent driver of tumorigenesis, making MEK an attractive target for cancer therapy.[3] Unlike allosteric MEK inhibitors, MAP855 binds to the ATP-binding pocket of MEK1/2, a mechanism that may offer advantages in overcoming certain resistance mutations. [3][4] This technical guide provides a comprehensive overview of the cancer types in which MAP855 has been evaluated in preclinical settings, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Cancer Types Investigated

Preclinical research has primarily focused on evaluating **MAP855** in melanoma and colorectal cancer models, particularly those harboring mutations that activate the MAPK pathway.

Melanoma

Melanoma, especially BRAF-mutant melanoma, has been a key area of investigation for **MAP855**. The A375 melanoma cell line, which harbors the BRAF V600E mutation, has been utilized in in vitro studies.[5]



Furthermore, **MAP855** has been investigated in a unique, patient-derived spitzoid melanoma model. This model is characterized by a rare, activating MEK1 mutation (pGlu102_Lys104delinsGln) that is independent of RAF and phosphorylation for its activity.[4]

Colorectal Cancer

MAP855 has shown preclinical activity in a patient-derived xenograft (PDX) model of metastatic colon cancer. This model was characterized by the presence of both a BRAF K601E mutation and a MAP2K1 (MEK1) V211D mutation, the latter of which can confer resistance to allosteric MEK inhibitors.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of **MAP855**.

Table 1: In Vitro Activity of MAP855

Cell Line	Cancer Type	Relevant Mutation(s)	Assay	Endpoint	Value	Referenc e(s)
A375	Melanoma	BRAF V600E	Proliferatio n Assay	pERK EC50	5 nM	[5]
PF130	Spitzoid Melanoma	MEK1 (pGlu102_ Lys104deli nsGln)	Viability Assay	IC50	1.13 μΜ	[4]

Table 2: In Vivo Efficacy of MAP855



Model Type	Cancer Type	Relevant Mutation(s)	Treatmen t	Endpoint	Result	Referenc e(s)
PDX	Metastatic Colon Cancer	BRAF K601E, MAP2K1 V211D	MAP855	Tumor Regression	30%	[6]
Xenograft	Spitzoid Melanoma	MEK1 (pGlu102_ Lys104deli nsGln)	MAP855 (15 mg/kg)	Tumor Growth	No significant effect	[4]

Experimental ProtocolsIn Vitro Cell Viability and Proliferation Assays

Objective: To determine the effect of **MAP855** on the viability and proliferation of cancer cell lines.

Protocol for A375 Cell Line (as inferred from[5]):

- A375 melanoma cells are seeded in 96-well plates at a predetermined density.
- After allowing the cells to adhere overnight, they are treated with increasing concentrations of MAP855.
- Cells are incubated for a specified period (e.g., 72 hours).
- Cell proliferation is assessed by measuring the phosphorylation of ERK (pERK) using an appropriate immunoassay.
- The half-maximal effective concentration (EC50) for pERK inhibition is calculated from the dose-response curve.

Protocol for PF130 Cell Line (as described in[4]):

• The PF130 spitzoid melanoma cell line was established from a malignant pleural effusion.



- For viability assays, cells are seeded in 96-well plates.
- Cells are treated with various concentrations of MAP855, selumetinib, or trametinib for 72 hours.
- Cell viability is measured using a standard method, such as the CellTiter-Glo® Luminescent
 Cell Viability Assay.
- The half-maximal inhibitory concentration (IC50) is determined from the resulting doseresponse curves.

In Vivo Patient-Derived Xenograft (PDX) Model Study

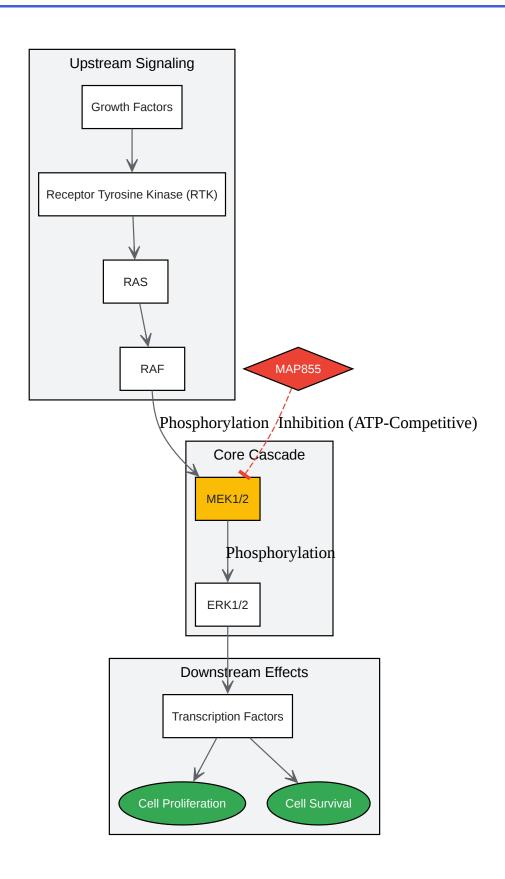
Objective: To evaluate the anti-tumor efficacy of **MAP855** in a patient-derived xenograft model of metastatic colon cancer.

Protocol (as inferred from[6]):

- Tumor fragments from a patient with metastatic colon cancer harboring BRAF K601E and MAP2K1 V211D mutations are subcutaneously implanted into immunodeficient mice.
- Once tumors reach a specified volume, mice are randomized into treatment and control groups.
- The treatment group receives MAP855 orally at a specified dose and schedule.
- Tumor volume and body weight are measured regularly throughout the study.
- At the end of the study, tumors are excised and may be used for further analysis (e.g., western blotting for pERK and pRSK).
- Efficacy is determined by calculating the percentage of tumor regression compared to the control group.

Visualizations Signaling Pathway





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Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of MAP855.



Experimental Workflow



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Caption: Workflow for a patient-derived xenograft (PDX) efficacy study.

Conclusion

MAP855 is a promising preclinical MEK1/2 inhibitor that has demonstrated activity in cancer models with defined genetic alterations in the MAPK pathway, specifically in melanoma and colorectal cancer. Its ATP-competitive mechanism of action holds the potential to overcome resistance to allosteric MEK inhibitors. Further investigation is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this novel agent. As of the latest review, there are no registered clinical trials for MAP855, indicating its current stage of development is preclinical.

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